Comparable Growth Inhibition but Divergent Nucleic Acid Synthesis Suppression vs. Daunorubicin in L1210 Cell Culture
In a direct head-to-head comparison against L1210 murine leukemia cells, 10-carboxy-13-deoxycarminomycin (D788-1) showed a comparable growth inhibitory effect to daunorubicin but a markedly different pattern of nucleic acid synthesis inhibition. The growth IC50 was 0.027 μg/mL for the target compound versus 0.02 μg/mL for daunorubicin [1]. In contrast, the IC50 for inhibiting DNA synthesis was 1.25 μg/mL for the target compound, which is 3-fold higher than the 0.42 μg/mL observed for daunorubicin. The divergence was most pronounced in RNA synthesis inhibition, where the target compound's IC50 was 1.20 μg/mL, a 7.5-fold higher concentration than the 0.16 μg/mL for daunorubicin. This quantifies a fundamental shift in mechanism of action.
| Evidence Dimension | Growth inhibition (48h exposure) |
|---|---|
| Target Compound Data | IC50 = 0.027 μg/mL |
| Comparator Or Baseline | Daunorubicin IC50 = 0.02 μg/mL |
| Quantified Difference | Target compound is 1.35-fold less potent (0.027 vs 0.02 μg/mL) |
| Conditions | L1210 cell culture (5 x 10^4 cells/mL), 48-hour drug exposure, viable cell count by Coulter counter |
Why This Matters
This demonstrates that the compound retains nanomolar-range antitumor cell growth activity, despite its structural modifications, making it a valid lead scaffold but with a differentiated mechanism.
- [1] Yoshimoto, A., Johdo, O., Fujii, S., Kubo, K., Nishida, H., & Okamoto, R. (1992). Anthracycline metabolites from baumycin-producing Streptomyces sp. D788. I. Isolation of antibiotic-blocked mutants and their characterization. The Journal of Antibiotics, 45(8), 1255-1267. View Source
